tert-Butyl 3,3-dimethylpiperazine-1-carboxylate hydrochloride
Overview
Description
tert-Butyl 3,3-dimethylpiperazine-1-carboxylate hydrochloride is a chemical compound with the molecular formula C11H23ClN2O2. It is a cyclic urethane derivative used primarily as a protecting group in peptide synthesis. This compound is known for its stability and ease of removal under mild conditions, making it a valuable tool in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl 3,3-dimethylpiperazine-1-carboxylate hydrochloride can be synthesized through a multi-step process. One common method involves the reaction of tert-butyl 3,3-dimethylpiperazine-1-carboxylate with hydrochloric acid to form the hydrochloride salt . The reaction typically requires an inert atmosphere and is conducted at low temperatures to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for efficiency, with precise control over reaction conditions such as temperature, pressure, and pH. The final product is purified through crystallization or distillation to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3,3-dimethylpiperazine-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding piperazine derivative.
Common Reagents and Conditions
Hydrochloric Acid: Used to convert tert-butyl 3,3-dimethylpiperazine-1-carboxylate to its hydrochloride salt.
Bases: Such as sodium hydroxide, used in hydrolysis reactions to remove the tert-butyl protecting group.
Major Products
Piperazine Derivatives: Formed through hydrolysis or substitution reactions, these derivatives are often used in further synthetic applications.
Scientific Research Applications
tert-Butyl 3,3-dimethylpiperazine-1-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a protecting group in peptide synthesis, allowing for selective reactions on other parts of the molecule.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of new drugs, particularly those targeting neurological and psychiatric disorders.
Industry: Applied in the production of specialty chemicals and advanced materials.
Mechanism of Action
The primary mechanism of action for tert-butyl 3,3-dimethylpiperazine-1-carboxylate hydrochloride involves its role as a protecting group. It temporarily shields reactive sites on molecules during chemical reactions, preventing unwanted side reactions. The tert-butyl group can be easily removed under mild conditions, revealing the reactive site for further functionalization.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 2,2-dimethylpiperazine-1-carboxylate: Another tert-butyl-protected piperazine derivative with similar applications.
tert-Butyl (3R,5R)-3,5-dimethylpiperazine-1-carboxylate: A stereoisomer with distinct reactivity and applications.
Uniqueness
tert-Butyl 3,3-dimethylpiperazine-1-carboxylate hydrochloride is unique due to its specific structure, which provides stability and ease of removal as a protecting group. Its versatility in various chemical reactions and applications in multiple fields makes it a valuable compound in both research and industry.
Properties
IUPAC Name |
tert-butyl 3,3-dimethylpiperazine-1-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2.ClH/c1-10(2,3)15-9(14)13-7-6-12-11(4,5)8-13;/h12H,6-8H2,1-5H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QATOKFPWGIOSCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCN1)C(=O)OC(C)(C)C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187931-03-8 | |
Record name | 1-Piperazinecarboxylic acid, 3,3-dimethyl-, 1,1-dimethylethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187931-03-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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